molecular formula C15H13BrO2 B13937410 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin

6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin

Cat. No.: B13937410
M. Wt: 305.17 g/mol
InChI Key: CSZWXZJVXBXPMN-UHFFFAOYSA-N
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Description

6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further fused with a dihydrobenzodioxin moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methylbenzoic acid.

    Reduction: The 3-bromo-2-methylbenzoic acid is reduced to 3-bromo-2-methylbenzyl alcohol using a reducing agent such as lithium aluminum hydride.

    Cyclization: The 3-bromo-2-methylbenzyl alcohol is then subjected to cyclization with catechol in the presence of a suitable catalyst to form the dihydrobenzodioxin ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The dihydrobenzodioxin ring can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.

    Oxidation: Oxidizing agents such as Dess-Martin periodinane.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzodioxin derivatives.

Scientific Research Applications

6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylphenylboronic acid
  • 3-Bromo-2-methylbenzyl alcohol
  • 2,3-Dihydro-1,4-benzodioxin derivatives

Uniqueness

6-(3-Bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxin is unique due to its specific substitution pattern and the presence of the dihydrobenzodioxin ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

6-(3-bromo-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C15H13BrO2/c1-10-12(3-2-4-13(10)16)11-5-6-14-15(9-11)18-8-7-17-14/h2-6,9H,7-8H2,1H3

InChI Key

CSZWXZJVXBXPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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